molecular formula C16H21N3O5 B2433103 2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide CAS No. 551921-08-5

2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide

Cat. No.: B2433103
CAS No.: 551921-08-5
M. Wt: 335.36
InChI Key: AXNDUJOZOAMMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
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Scientific Research Applications

Parkinson's Disease Treatment

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, which are structurally related to 2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide, have been synthesized as selective adenosine hA2A receptor antagonists. These are used in the treatment of Parkinson's disease. Compounds with substituted pyridyl groups showed oral efficacy in rat models, highlighting their potential therapeutic applications in Parkinson's disease treatment (Zhang et al., 2008).

Insecticidal Activity

Pyridine derivatives, including those structurally similar to this compound, have demonstrated significant insecticidal activity. These compounds have been tested against the cowpea aphid, Aphis craccivora Koch, showing potential as effective insecticides (Bakhite et al., 2014).

Antiproliferative Activity

A compound structurally related to this compound demonstrated significant inhibitory activity against cancer cell lines. This suggests its potential use in developing antiproliferative agents for cancer treatment (Lu et al., 2021).

Metabolism Study

Studies on the metabolism of morpholinium derivatives related to this compound have revealed insights into their pharmacokinetics. Understanding the metabolic pathways of these compounds is crucial for their development as pharmaceuticals (Varynskyi & Kaplaushenko, 2020).

Tocolytic Activity

Research on benzamido-propyl-isopropylcarboxamide derivatives, related in structure to this compound, has shown tocolytic (inhibition of uterine contractions) properties. These findings are essential for the development of new drugs for managing preterm labor (Lucky & Omonkhelin, 2009).

Antioxidant and Anti-inflammatory Activities

N-acetyldopamine dimers, related to this compound, have shown antioxidant and anti-inflammatory activities. These compounds are effective in inhibiting LDL oxidation and have potential therapeutic applications in treating inflammation-related diseases (Xu et al., 2006).

Properties

IUPAC Name

2-acetamido-N-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-11(20)17-14(16(22)19-7-9-24-10-8-19)15(21)18-12-3-5-13(23-2)6-4-12/h3-6,14H,7-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNDUJOZOAMMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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